molecular formula C7H15NO2 B026044 (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester CAS No. 107246-36-6

(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester

Cat. No. B026044
M. Wt: 145.2 g/mol
InChI Key: OQQLWOQWKDIFEB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester, also known as L-Leucine methyl ester, is a non-proteinogenic amino acid derivative. It is commonly used as a building block in the synthesis of peptides and pharmaceuticals.

Mechanism Of Action

(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester is a non-proteinogenic amino acid derivative that can mimic the action of L-leucine. It can activate the mTOR signaling pathway, which is involved in the regulation of protein synthesis and cell growth. (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester can also stimulate the production of insulin, which can regulate glucose metabolism and energy homeostasis.

Biochemical And Physiological Effects

(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester has been shown to have various biochemical and physiological effects. It can enhance protein synthesis, increase muscle mass, and improve athletic performance. It can also regulate glucose metabolism, reduce insulin resistance, and improve lipid metabolism. In addition, (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester can reduce inflammation and oxidative stress, which are associated with various diseases.

Advantages And Limitations For Lab Experiments

(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester has several advantages for lab experiments. It is easy to synthesize, relatively stable, and can be used in a wide range of applications. However, it has some limitations, such as low solubility in water and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester in lab experiments.

Future Directions

There are several future directions for the research on (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and its interaction with other signaling pathways. Furthermore, the development of new synthesis methods and the optimization of existing methods can improve the yield and purity of (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester, making it more accessible for scientific research.
Conclusion:
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester is a non-proteinogenic amino acid derivative that has various applications in scientific research. It can be synthesized using different methods and has been shown to have biochemical and physiological effects. (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester has potential as a therapeutic agent for various diseases and can be used as a building block for peptide synthesis. Further research is needed to explore its mechanism of action and its potential for clinical applications.

Synthesis Methods

(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester can be synthesized using various methods. One of the most common methods is the esterification of L-leucine with methanol in the presence of a catalyst. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester has been widely used in scientific research as a building block for peptide synthesis. It is also used in the development of pharmaceuticals, especially in the field of cancer research. Recent studies have shown that (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester can inhibit the growth of cancer cells by inducing apoptosis.

properties

CAS RN

107246-36-6

Product Name

(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

IUPAC Name

methyl (2S)-2-amino-2,3-dimethylbutanoate

InChI

InChI=1S/C7H15NO2/c1-5(2)7(3,8)6(9)10-4/h5H,8H2,1-4H3/t7-/m0/s1

InChI Key

OQQLWOQWKDIFEB-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@](C)(C(=O)OC)N

SMILES

CC(C)C(C)(C(=O)OC)N

Canonical SMILES

CC(C)C(C)(C(=O)OC)N

synonyms

L-Isovaline, 3-methyl-, methyl ester (9CI)

Origin of Product

United States

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